

Application Notes and Protocols for Stable Isotope Dilution Assay of Biotin

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Compound of Interest

Compound Name: Biotin-d2-1

Cat. No.: B15088256

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Introduction

Biotin, also known as Vitamin B7, is a water-soluble vitamin that plays a crucial role in a wide range of metabolic processes. Accurate quantification of biotin in biological matrices is essential for clinical diagnostics, nutritional monitoring, and in the development of therapeutics where high doses of biotin may be administered.^{[1][2]} High concentrations of biotin can interfere with common streptavidin-biotin-based immunoassays, potentially leading to misdiagnosis of various conditions.^{[1][2]}

This document provides a detailed protocol for the quantification of biotin in biological samples, such as plasma and serum, using a stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, overcoming the limitations of traditional immunoassays.^[3] The use of a stable isotope-labeled internal standard, such as deuterated or ¹³C-labeled biotin, is critical for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.

Principle of the Assay

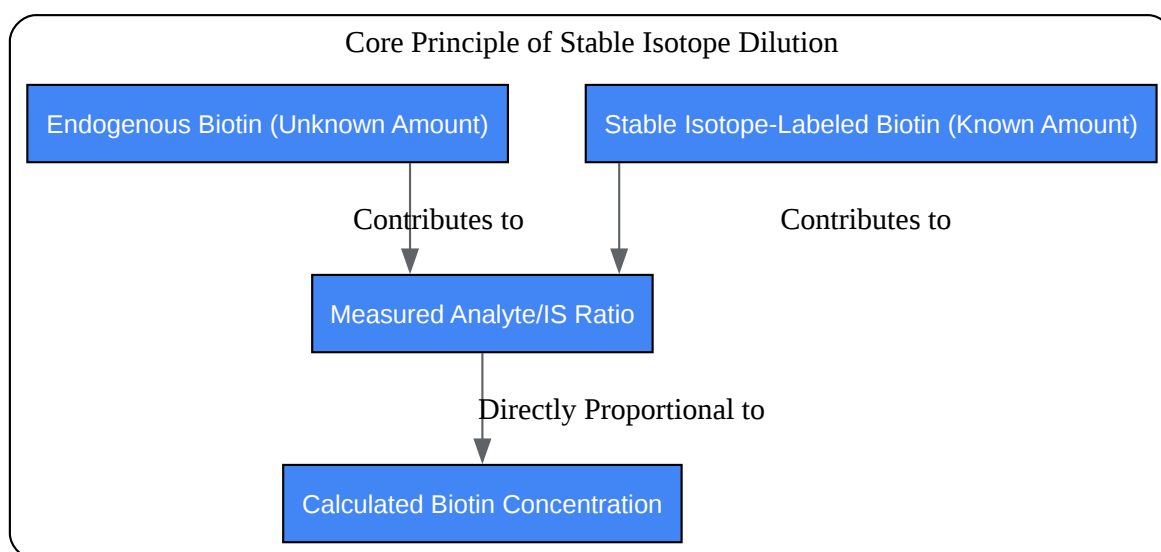
The stable isotope dilution (SID) LC-MS/MS assay relies on the addition of a known amount of an isotopically labeled version of the analyte (biotin) to the sample at the beginning of the

sample preparation process. This internal standard is chemically identical to the endogenous biotin but has a different mass due to the incorporation of stable isotopes (e.g., ^2H or ^{13}C).

During sample extraction, cleanup, and LC-MS/MS analysis, the analyte and the internal standard behave almost identically. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous biotin to the signal from the isotopically labeled internal standard, an accurate quantification of the biotin concentration in the original sample can be achieved.

Experimental Workflow

The overall experimental workflow for the stable isotope dilution assay of biotin is depicted below.



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